2-(1H-imidazol-1-yl)-1H-purin-6-amine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-imidazol-1-yl-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7/c9-6-5-7(12-3-11-5)14-8(13-6)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQOOYHJRQSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC(=C3C(=N2)N=CN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interactions and Biological Target Engagement of 2 1h Imidazol 1 Yl 1h Purin 6 Amine
Investigation of Enzyme Inhibition Profiles
The unique structural arrangement of 2-(1H-imidazol-1-yl)-1H-purin-6-amine, featuring a purine (B94841) core linked to an imidazole (B134444) ring, positions it as a candidate for interacting with several key enzyme families.
Adenosine (B11128) Deaminase (ADA) Inhibition Mechanisms
Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.govmedchemexpress.commdpi.com This enzymatic action plays a vital role in regulating the extracellular concentration of adenosine and, consequently, its signaling through adenosine receptors. nih.gov There are two main isoenzymes in humans, ADA1 and ADA2. nih.govmedchemexpress.com
While direct studies on the inhibition of ADA by this compound are not extensively documented in publicly available literature, the structural characteristics of the compound merit a discussion of its potential inhibitory mechanisms. The purine scaffold is a fundamental recognition element for ADA. For instance, 1-deazaadenosine, which retains the core purine-like structure but lacks the N1 nitrogen required for catalysis, is a potent ADA inhibitor with a Ki value of 0.66 µM. nih.gov The inhibitory potential of various purine analogs is often linked to their ability to bind to the active site without undergoing deamination.
Given that this compound is a derivative of adenine (B156593), it is plausible that it could act as a competitive inhibitor of ADA. The imidazole substituent at the 2-position would likely influence its binding affinity and orientation within the enzyme's active site. The active site of ADA contains both hydrophobic and hydrophilic regions, and the ability of an inhibitor to form favorable interactions with these regions is crucial for its potency. uni.lu The imidazole group could potentially form hydrogen bonds or engage in hydrophobic interactions within the active site, thereby preventing the binding of the natural substrate, adenosine.
It is also noteworthy that ADA is involved in the metabolism of cordycepin (B1669437) (3'-deoxyadenosine), and inhibition of ADA has been shown to increase cordycepin levels. mdpi.comnih.gov This highlights the enzyme's tolerance for modifications on the purine ring, further suggesting that substituted purines like this compound could be recognized by the enzyme.
Phosphodiesterase (PDE) Modulation
Currently, there is a lack of specific research findings in the public domain detailing the modulatory effects of this compound on phosphodiesterase (PDE) enzymes.
Cytochrome P450 Enzyme (e.g., CYP24A1, CYP51) Inhibition
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov The imidazole moiety is a well-known feature in many CYP inhibitors, as the nitrogen atom in the imidazole ring can coordinate with the heme iron atom in the enzyme's active site, leading to inhibition. nih.gov
Studies on related imidazole-containing compounds have demonstrated potent inhibitory activity against specific CYP isozymes. For example, a series of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides have been shown to be potent inhibitors of human CYP24A1, an enzyme responsible for the catabolism of vitamin D. nih.govnih.govresearchgate.net The most active compounds in this series exhibited IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of the known CYP inhibitor ketoconazole. nih.govnih.govresearchgate.net Molecular modeling of these inhibitors within a CYP24A1 homology model revealed that the imidazole nitrogen forms a key coordination bond with the heme Fe3+ ion, while other parts of the molecule engage in interactions with amino acid residues in the active site. nih.gov
Similarly, imidazole-based compounds have been investigated as inhibitors of CYP51 (sterol 14α-demethylase), a crucial enzyme in sterol biosynthesis in both fungi and humans. nih.govnih.gov The inhibitory mechanism also relies on the coordination of the imidazole nitrogen with the heme iron. nih.gov
Given that this compound possesses the key imidazole functional group, it is highly probable that it could exhibit inhibitory activity against certain CYP450 enzymes, such as CYP24A1 and CYP51. The purine portion of the molecule would influence its selectivity and affinity for different CYP isozymes by interacting with the specific amino acid residues lining the active site pocket.
| Compound Class | Target CYP Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides | CYP24A1 | 0.11 - 72 µM | nih.govnih.govresearchgate.net |
| (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides | CYP24A1 | 0.11 - 0.35 µM | nih.gov |
| Azole-based compounds | CYP51 | Potent Inhibition | nih.govnih.gov |
Other Putative Enzyme Targets and Their Catalytic Modulation
There is currently no publicly available research data identifying other specific putative enzyme targets for this compound or describing their catalytic modulation.
Characterization of Receptor Interactions
The structural resemblance of this compound to adenosine suggests its potential to interact with adenosine receptors, a family of G protein-coupled receptors (GPCRs).
Adenosine Receptor Subtype Binding and Functional Modulation (e.g., A1, A2A, A2B, A3)
The adenosine receptor family comprises four subtypes: A1, A2A, A2B, and A3. nih.govacs.orgnih.gov These receptors are involved in a multitude of physiological processes, making them attractive therapeutic targets. nih.govnih.gov The binding of ligands to these receptors is highly dependent on the specific substitutions on the purine core. nih.govnih.gov
While direct binding and functional modulation studies for this compound are not available, research on related purine derivatives provides valuable insights into potential interactions. For instance, a series of 2-aryl-6-morpholinopurine derivatives have been synthesized and evaluated for their binding affinity at human adenosine receptor subtypes. nih.gov These studies revealed that modifications at the 2-position of the purine ring significantly influence both potency and selectivity. nih.gov Some of these compounds displayed potent antagonism at A1, A3, or dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors. nih.gov
Furthermore, allosteric modulation of adenosine receptors by compounds with different scaffolds has been reported. For example, 1H-imidazo[4,5-c]quinoline derivatives have been identified as selective allosteric enhancers of the human A3 adenosine receptor. nih.govnih.gov These compounds potentiate the binding and functional response of agonists at the A3 receptor. nih.gov
The 2-(1H-imidazol-1-yl) substituent in the target compound is a significant modification to the purine core. Its size, shape, and electronic properties will dictate how the molecule fits into the orthosteric binding pocket of the different adenosine receptor subtypes. The imidazole ring could potentially form specific hydrogen bonds or other interactions with amino acid residues that differ between the receptor subtypes, thereby conferring a degree of selectivity. For example, in the A2A receptor, the 2-position of adenosine analogs points towards the extracellular face of the receptor, a region that can accommodate bulky substituents. nih.gov The cryo-EM structure of the human A2B receptor also shows that the orthosteric pocket can accommodate various ligands, with specific residues like His280 playing a critical role in receptor activation. nih.gov
| Compound Class | Target Receptor(s) | Reported Activity | Reference |
|---|---|---|---|
| 2-Aryl-6-morpholinopurines | A1, A3, dual A1/A2A, A1/A2B, A1/A3 | Potent antagonists | nih.gov |
| 1H-Imidazo[4,5-c]quinolines | A3 | Selective allosteric enhancers | nih.govnih.gov |
| N6-Cyclopentyladenosine (CPA) | A1 | Potent and selective agonist | nih.gov |
| CGS21680 | A2A | Potent and selective agonist | nih.gov |
Ligand Binding Studies and Receptor Selectivity Assessment
There is currently no available data from ligand binding studies for this compound. Consequently, information regarding its binding affinity (such as Kᵢ, Kₑ, or IC₅₀ values) for any specific biological receptors is not documented in the scientific literature. Furthermore, without such primary binding data, an assessment of its receptor selectivity profile against panels of receptors, kinases, or other potential biological targets has not been reported.
Nucleic Acid and Protein Binding Studies
Detailed investigations into the binding of this compound with nucleic acids and proteins have not been published.
There are no studies available that explore the potential interaction modes of this compound with either DNA or RNA. Research on whether this compound acts as an intercalator, a groove binder, or interacts with nucleic acids through other mechanisms is not present in the current body of scientific literature.
Quantitative data on the binding affinity and specificity of this compound with specific biological macromolecules, such as enzymes or regulatory proteins, is not available. Reports detailing its dissociation constants (Kₑ) or other metrics of binding strength are absent from the reviewed literature.
Allosteric Modulation and Orthosteric Binding Site Analysis
There is no scientific literature available to suggest whether this compound functions as an allosteric modulator or an orthosteric ligand for any known biological target. Studies distinguishing between these binding mechanisms or analyzing its interaction with specific binding sites have not been reported.
Structure Activity Relationship Sar Studies and Rational Design of Analogs
Systematic Exploration of Substituent Effects on Bioactivity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Systematic modifications of a lead compound like 2-(1H-imidazol-1-yl)-1H-purin-6-amine are a cornerstone of medicinal chemistry, allowing for the mapping of its interaction with biological targets.
Positional Scanning of the Purine (B94841) and Imidazole (B134444) Ring Systems
The purine and imidazole rings offer multiple positions for substitution, and the placement of different functional groups can dramatically alter the compound's biological profile.
Purine Ring: The purine scaffold has several key positions for modification, notably at the N9, N7, N3, and N1 positions of the purine core, as well as the C8 position. The 6-amino group is a critical feature, often involved in hydrogen bonding interactions with target proteins. For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the 2-amino group of purine derivatives is a key hydrogen bond donor to the hinge region of the kinase. nih.gov By analogy, the 6-amino group of this compound is expected to be a crucial pharmacophoric element.
Substitutions at the C8 position can influence the electronic nature and steric bulk of the molecule. The introduction of small alkyl or halogen groups can modulate lipophilicity and potentially explore additional binding pockets.
The relative orientation of the purine and imidazole rings is also a key determinant of activity. X-ray crystallography studies of related 6-(azolyl)purine derivatives have shown that the planarity between the two ring systems can vary, which in turn affects intermolecular interactions. nih.gov
To illustrate the impact of positional substitution, the following table presents hypothetical bioactivity data based on common observations in related purine-based inhibitors.
| Compound | Modification | Hypothetical Target | Relative Potency |
| This compound | Parent Compound | Kinase A | 1x |
| 2-(2-Methyl-1H-imidazol-1-yl)-1H-purin-6-amine | Methyl at C2' of imidazole | Kinase A | 2.5x |
| 2-(4-Nitro-1H-imidazol-1-yl)-1H-purin-6-amine | Nitro at C4' of imidazole | Kinase A | 0.2x |
| 8-Bromo-2-(1H-imidazol-1-yl)-1H-purin-6-amine | Bromo at C8 of purine | Kinase A | 1.8x |
| N6-Methyl-2-(1H-imidazol-1-yl)-1H-purin-6-amine | Methyl at 6-amino group | Kinase A | 0.5x |
This table is illustrative and based on general principles of medicinal chemistry for this compound class.
Stereochemical Influence on Molecular Recognition and Biological Activity
While this compound itself is achiral, the introduction of chiral centers through substitution can lead to enantiomers with distinct biological activities. This is a well-established principle in drug design, where one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other. For instance, studies on nitroimidazole derivatives have shown that stereochemistry can be a critical factor in their biological activity. nih.gov
If a substituent, for example, a secondary alcohol, were introduced onto the imidazole or purine ring, the resulting stereoisomers would need to be separated and evaluated independently. The differential activity would provide valuable insights into the three-dimensional arrangement of the binding pocket of the biological target.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known crystal structure of a target protein, ligand-based methods such as pharmacophore modeling are invaluable for designing new analogs. dovepress.com
Identification of Essential Structural Features for Target Interaction
A pharmacophore model for this compound and its analogs would likely include the following features:
Hydrogen Bond Donors: The 6-amino group and the N9-H of the purine ring are key hydrogen bond donors. The imidazole N3 could also act as a hydrogen bond acceptor.
Hydrogen Bond Acceptors: The nitrogen atoms of the purine (N1, N3, N7) and imidazole (N3) rings are potential hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: Both the purine and imidazole rings provide aromatic surfaces for hydrophobic and pi-stacking interactions.
The relative spatial arrangement of these features is critical for biological activity.
Generation of Pharmacophore Models for Analog Development
Based on a set of active and inactive analogs, a 3D pharmacophore model can be generated. This model serves as a template for virtual screening of compound libraries to identify novel scaffolds or for the de novo design of new molecules with improved properties. For example, a pharmacophore model for HDAC2 inhibitors included features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic center. nih.gov A similar approach could be applied to analogs of this compound to guide the synthesis of new derivatives with predicted activity.
Structure-Based Drug Design Approaches
When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool for the rational design of potent and selective inhibitors. nih.govnih.gov This approach relies on understanding the specific molecular interactions between the ligand and the protein's binding site.
If this compound were found to be an inhibitor of a kinase, for example, a co-crystal structure would reveal the precise binding mode. This information would allow for the targeted design of analogs that optimize interactions with key residues in the active site. For instance, if a hydrophobic pocket is identified near the imidazole ring, analogs with lipophilic substituents at the C4' or C5' positions could be designed to fill this pocket and increase binding affinity. Similarly, if a specific amino acid residue offers a hydrogen bonding opportunity that is not exploited by the parent compound, a functional group could be added to an analog to form this interaction.
The design of CDK2 inhibitors based on 2-aminopurine (B61359) derivatives provides a clear example of this approach, where the introduction of polar substitutions at the C-6 position of the purine was predicted and confirmed to be beneficial for inhibitory activity. nih.govnih.gov
Molecular Docking and Scoring Function Validation
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This technique is instrumental in understanding the binding mode of this compound within the active site of a biological target and estimating its binding affinity.
The process begins with the preparation of the protein receptor and the ligand (this compound). The purine scaffold is a common motif in inhibitors of various protein families, particularly protein kinases. Therefore, a kinase like Cyclin-Dependent Kinase 4 (CDK4) could be selected as a plausible target for initial studies. nih.gov Using software like AutoDock, a grid box is defined around the ATP-binding site of the receptor. jbcpm.com The ligand is then allowed to flexibly explore conformational space within this grid, and a scoring function estimates the binding free energy for each generated pose. The pose with the lowest energy score is considered the most likely binding mode.
To validate the docking protocol and scoring function, a standard procedure involves re-docking the native co-crystallized ligand into the receptor's binding site. A successful validation is typically marked by the docked pose having a low root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose. As no co-crystal structure for this compound is currently available, validation would rely on using a receptor with a known, closely related purine-based inhibitor.
Rational design of analogs would involve modifying the parent structure and evaluating the docking scores of the new compounds. For instance, substitutions could be made on the purine or imidazole rings to explore interactions with specific sub-pockets of the binding site.
Table 1: Hypothetical Molecular Docking Scores of this compound Analogs against a Kinase Target
| Compound ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
| Parent | This compound | -8.5 | H-bond with hinge region via purine N1 and N6-amine |
| Analog A | Addition of a methyl group to the imidazole ring | -8.9 | Increased hydrophobic interaction in side pocket |
| Analog B | Substitution of purine N6-amine with hydroxyl | -7.2 | Loss of a critical H-bond with hinge region |
| Analog C | Addition of a chloro group to the purine C6 | -9.1 | Halogen bond with a specific residue in the active site |
Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study.
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov An MD simulation can validate the docking pose and provide deeper insights into conformational changes and key interactions that stabilize the complex. ajchem-a.com
Following docking of this compound into a target protein, the resulting complex is solvated in a water box with counter-ions to neutralize the system. The system undergoes energy minimization, followed by heating and equilibration phases before a production run, which may last for 100 nanoseconds or more. ajchem-a.com
Several parameters are analyzed from the MD trajectory:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues that show reduced fluctuation upon ligand binding are often key to the interaction.
Interaction Analysis: The simulation allows for the tracking of specific interactions, such as hydrogen bonds, hydrophobic contacts, and water-mediated bridges, throughout the simulation period. This helps to identify which interactions are transient and which are persistent and crucial for binding affinity.
Table 2: Illustrative Molecular Dynamics Simulation Metrics for the this compound-Protein Complex
| Metric | Value | Interpretation |
| Average Ligand RMSD | 1.5 Å | The ligand remains stably bound in the predicted docking pose. |
| Average Protein RMSD | 2.1 Å | The overall protein structure is stable throughout the simulation. |
| Key Interacting Residues (RMSF < 1.0 Å) | Val85, Ala102, Leu135 | These residues show reduced flexibility, indicating their importance in stabilizing the ligand. |
| Persistent H-Bonds (>80% occupancy) | Ligand N6-Amine <-> Ala102 (Backbone O)Ligand N1 <-> Val85 (Backbone NH) | These hydrogen bonds are critical anchors for the ligand in the binding site. |
Note: The data in this table is illustrative and based on typical outcomes from MD simulation studies.
Analysis of Co-crystal Structures with Target Proteins
The gold standard for understanding ligand-protein interactions is the determination of a co-crystal structure via X-ray crystallography. As of now, there are no publicly available co-crystal structures for this compound complexed with a protein target.
However, analysis of crystal structures of related purine derivatives, such as 6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine, provides valuable information. ias.ac.in Such studies reveal crucial details about the preferred tautomeric state (e.g., N(9)-H vs. N(7)-H), bond angles, and the conformation of the substituent at the purine core. ias.ac.in For instance, in many purine-based inhibitors, the molecule adopts a conformation where the substituent is directed away from the purine's own imidazole moiety to avoid steric clashes. ias.ac.in
Based on numerous co-crystal structures of other adenine-based kinase inhibitors, a hypothetical binding mode for this compound can be proposed. The adenine (B156593) core would likely form two canonical hydrogen bonds with the "hinge" region of the kinase domain: one from the N6-amine to a backbone carbonyl and another from the N1 nitrogen to a backbone N-H group. The 2-substituted imidazole ring would be projected into a more solvent-exposed region, where its specific interactions would be critical for determining selectivity among different kinases.
Table 3: Hypothetical Key Interactions for this compound Based on Analogous Co-Crystal Structures
| Interaction Type | Ligand Moiety | Protein Residue (Example) | Description |
| Hydrogen Bond | Purine N6-amine | Hinge Backbone Carbonyl | A critical anchor point for kinase inhibition. |
| Hydrogen Bond | Purine N1 | Hinge Backbone Amide | The second canonical hydrogen bond for adenine mimics. |
| Hydrophobic Interaction | Imidazole Ring | Gatekeeper Residue (e.g., Met, Phe) | The imidazole ring fits into a hydrophobic pocket adjacent to the hinge. |
| Water-Mediated Bond | Imidazole N3 | Catalytic Lysine | A conserved water molecule may bridge the ligand to a key catalytic residue. |
Note: This table presents a plausible binding scenario inferred from known inhibitor-protein co-crystal structures.
Mechanistic Investigations in Cellular and Sub Cellular Systems
Modulation of Intracellular Signaling Pathways
No published research is available detailing the effects of 2-(1H-imidazol-1-yl)-1H-purin-6-amine on intracellular signaling pathways. Therefore, the following subsections cannot be addressed for this specific compound.
There are no data on the interaction of this compound with the adenylyl cyclase/cAMP pathway.
There is no information regarding the involvement of this compound in calcium signaling pathways.
No studies have been found that investigate the interactions of this compound with the MAPK/ERK or PI3K/Akt signaling pathways.
Cellular Growth and Proliferation Studies
There is a lack of published data on the effects of this compound on cellular growth and proliferation.
No studies on the effects of this compound on cell cycle progression have been identified.
There is no available research on the induction of programmed cell death by this compound.
Proteomic and Metabolomic Analysis of Cellular Responses
Similar to the lack of transcriptomic data, there is a notable absence of published research on the proteomic and metabolomic effects of this compound.
Identification of Protein Expression Changes in Treated Cells
No studies utilizing techniques such as mass spectrometry-based proteomics (e.g., SILAC, TMT, or label-free quantification) have been found that report on the changes in the proteome of cells treated with this compound. Consequently, a data table of proteins with altered expression levels cannot be compiled.
Analysis of Metabolite Alterations Induced by the Compound
There are no available metabolomic studies, using methods like nuclear magnetic resonance (NMR) or mass spectrometry, that have investigated the metabolic profile of cells or organisms exposed to this compound. Therefore, it is not possible to detail any specific alterations in metabolite levels induced by this compound.
In Vitro Pharmacological Profiling and Functional Assay Development
High-Throughput Screening Methodologies for Compound Evaluation
High-Throughput Screening (HTS) represents a critical initial phase in drug discovery, enabling the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target or pathway. For a novel compound like 2-(1H-imidazol-1-yl)-1H-purin-6-amine, HTS provides the first indication of biological activity, guiding subsequent investigation. These methodologies are characterized by automation, miniaturization, and sensitive detection systems to efficiently identify "hits." selectscience.netuni.lu
Reporter gene assays are powerful tools used in HTS to measure the activation or inhibition of a specific signaling pathway by a test compound. rjptonline.org The principle involves genetically modifying a cell line to express a reporter gene—such as luciferase or Green Fluorescent Protein (GFP)—under the control of a promoter that is responsive to the signaling pathway of interest. wiley.com When a compound like this compound activates the pathway, the promoter is induced, leading to the expression of the reporter protein, which generates a quantifiable signal (e.g., light or fluorescence). rjptonline.orgwiley.com This approach provides robust, functional information about the compound's activity within a cellular context. wiley.com For example, a CRISPR-Knockin strategy can be used to integrate a reporter gene downstream of a target gene, ensuring that reporter expression directly correlates with the activity of the endogenous protein. sigmaaldrich.com
Table 1: Common Reporter Genes Used in Pathway Analysis This table is generated based on data from the text.
| Reporter Gene | Function & Detection | Advantages |
| Luciferase | An enzyme that generates luminescence upon reaction with a substrate (e.g., luciferin). wiley.com | High sensitivity, no need for external excitation light, rapid signal generation. wiley.com |
| Green Fluorescent Protein (GFP) | A protein that fluoresces when exposed to light of a specific wavelength. wiley.com | Allows for real-time monitoring in living cells without cell lysis or additional substrates. wiley.com |
| β-Galactosidase (lacZ) | An enzyme that hydrolyzes specific substrates to produce a colored or fluorescent product. wiley.com | Well-established and can be used in various assay formats. |
| Secreted Alkaline Phosphatase (SEAP) | An enzyme secreted from the cells into the culture medium, where it can be easily assayed. nih.gov | Allows for repeated sampling over time without destroying the cells. |
A cornerstone of modern HTS is the miniaturization of assays into 96-well, 384-well, or even 1536-well plate formats. reactionbiology.com This approach significantly reduces the consumption of costly reagents and valuable test compounds while increasing the number of compounds that can be tested simultaneously.
Biochemical Assays: These assays are performed in a cell-free system and directly measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor. For instance, the inhibitory potential of this compound against a specific kinase could be evaluated by measuring the phosphorylation of a substrate in the presence of the compound. reactionbiology.com
Cell-Based Assays: These assays are conducted using living cells and provide data on the compound's activity in a more physiologically relevant environment. uni.lu They can measure a wide range of cellular events, including changes in gene expression, protein levels, or cell health, providing a more integrated view of the compound's biological effects.
Advanced Receptor Binding Assays (e.g., Radioligand Binding, FRET-based)
Once a compound shows initial activity, advanced assays are required to confirm direct binding to a target receptor and to quantify its affinity.
Radioligand Binding Assays: This classic technique is a gold standard for quantifying the affinity of a compound for a receptor. The assay measures the competition between the unlabeled test compound (this compound) and a radiolabeled ligand (e.g., labeled with ³H or ¹²⁵I) that has a known high affinity for the target receptor. The ability of the test compound to displace the radioligand from the receptor is used to determine its binding affinity, typically expressed as a Ki (inhibition constant).
Förster Resonance Energy Transfer (FRET)-based Assays: FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). nih.gov This technology can be adapted to create homogenous, real-time binding assays. frontiersin.org For example, a receptor could be labeled with a donor fluorophore and a known ligand with an acceptor. Binding brings the two into close proximity, generating a FRET signal. The addition of a competing compound like this compound would disrupt this interaction, leading to a decrease in the FRET signal. This method is highly adaptable to HTS formats and can be used in both biochemical and cell-based systems to study protein-protein or compound-protein interactions. nih.govfrontiersin.org
Table 2: Conceptual Design of a FRET-Based Receptor Binding Assay This table is generated based on data from the text.
| Component | Label | Role in Assay | Expected Outcome with Active Compound |
| Target Receptor | Donor Fluorophore (e.g., CyPet) | Emits light at a specific wavelength upon excitation. | No change. |
| Known Ligand | Acceptor Fluorophore (e.g., YPet) | Accepts energy from the donor when in close proximity, emitting light at a different wavelength. frontiersin.org | Reduced energy transfer from donor. |
| Test Compound | Unlabeled | Competes with the labeled ligand for binding to the receptor. | Displacement of the acceptor-labeled ligand, leading to a decrease in the FRET signal. |
Enzyme Kinetic Studies for Inhibitor Characterization (Ki, IC50 methodology, not specific values)
If this compound is identified as an enzyme inhibitor, detailed kinetic studies are essential to characterize its potency and mechanism of action. reactionbiology.com
The IC50 is the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov It is determined by measuring the enzyme's reaction rate across a range of inhibitor concentrations while keeping the substrate concentration constant. nih.gov While widely used, the IC50 value can be influenced by the substrate concentration. nih.gov
The Ki , or inhibition constant, is a more absolute measure of an inhibitor's potency. nih.gov It represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration used in the experiment. nih.gov Determining the Ki often involves a series of experiments where reaction rates are measured at various concentrations of both the substrate and the inhibitor. This allows for a deeper understanding of the inhibitor's mechanism (e.g., competitive, non-competitive).
Table 3: Illustrative Data from an Enzyme Inhibition Study This table is a conceptual representation based on data from the text.
| Compound ID | Target Enzyme | Assay Type | Parameter | Conceptual Value |
| This compound | Kinase X | Biochemical | IC50 | Measured across a concentration range |
| This compound | Kinase X | Kinetic Analysis | Ki | Calculated from multiple experiments |
| This compound | Kinase X | Mechanism Study | Inhibition Type | Determined (e.g., Competitive) |
Cellular Functional Assays (e.g., cAMP accumulation, calcium mobilization, cell viability)
Cellular functional assays are crucial for confirming that the biochemical activity of a compound translates into a measurable response in a living cell.
cAMP Accumulation: Many G-protein coupled receptors (GPCRs) signal by modulating the activity of adenylyl cyclase, the enzyme that produces cyclic AMP (cAMP). Assays that measure intracellular cAMP levels are therefore fundamental for studying compounds that target these receptors. An increase or decrease in cAMP in response to this compound would indicate its functional effect on a GPCR-mediated pathway.
Calcium Mobilization: The mobilization of intracellular calcium (Ca²⁺) is another common downstream signal for many GPCRs and ion channels. mdpi.comresearchgate.net Highly sensitive fluorescence-based assays can detect transient changes in intracellular Ca²⁺ concentration. mdpi.com Cells are loaded with a calcium-sensitive dye, and a fluorometric imaging plate reader (FLIPR) can measure the change in fluorescence upon addition of the test compound, providing a dynamic readout of its functional activity. mdpi.com
Development of Bioanalytical Methods for Compound Detection in Research Matrices
To support in vitro pharmacology studies, a robust and sensitive bioanalytical method for the detection and quantification of this compound in various research matrices (e.g., cell culture media, cell lysates, buffer solutions) is required. nih.gov Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. rjptonline.orgnih.govnih.gov
The development of an LC-MS/MS method involves several key steps:
Sample Preparation: The compound must be extracted from the complex biological matrix. Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govmdpi.com
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is used to separate the analyte of interest from other matrix components. frontiersin.org For a purine-imidazole compound, a C18 reverse-phase column is often a suitable starting point. nih.gov
Mass Spectrometric Detection: The separated analyte is ionized (e.g., via electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to monitor a specific mass-to-charge (m/z) transition from the parent ion to a characteristic fragment ion, ensuring high specificity. mdpi.com
Method Validation: The assay is validated for key parameters including linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ) to ensure the data generated is reliable and reproducible. nih.gov
Table 4: Key Stages in Bioanalytical Method Development for a Novel Compound This table is generated based on data from the text.
| Stage | Objective | Common Techniques |
| Sample Preparation | Isolate the analyte and remove interferences. nih.gov | Protein Precipitation, Solid-Phase Extraction (SPE). nih.govmdpi.com |
| Chromatography | Separate the analyte from other components. | HPLC or UPLC with a C18 reverse-phase column. frontiersin.org |
| Detection | Specifically identify and quantify the analyte. | Tandem Mass Spectrometry (MS/MS). nih.gov |
| Validation | Ensure the method is accurate, precise, and reliable. nih.gov | Assessment of linearity, accuracy, precision, and LLOQ. nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure of molecules. These calculations provide insights into the stability of different molecular forms, as well as the distribution of electrons, which are crucial for understanding intermolecular interactions.
The purine (B94841) core of 2-(1H-imidazol-1-yl)-1H-purin-6-amine allows for the existence of different tautomers and conformers. Tautomers are isomers that differ in the position of a proton, and their relative stability can significantly impact the compound's chemical behavior and its interactions with biological targets. The N7 and N9 atoms of the purine ring are common sites for protonation.
Table 1: Illustrative Relative Energies of Purine Tautomers (Hypothetical Data)
| Tautomer | Relative Energy (kcal/mol) |
| N9-H (canonical) | 0.00 |
| N7-H | 2.50 |
| N3-H | 5.80 |
| N1-H | 7.20 |
This table illustrates hypothetical relative energies for different tautomers of a purine derivative, demonstrating how computational methods can quantify their stability.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the purine and imidazole (B134444) rings, indicating their potential to act as hydrogen bond acceptors.
Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 2: Representative Frontier Molecular Orbital Energies of a Purine Analog
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table provides example FMO energies for a related purine analog, showcasing typical values obtained from quantum chemical calculations.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics applies computational methods to analyze large datasets of chemical compounds. QSAR is a key cheminformatic technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity.
For a class of compounds like purine derivatives, QSAR models can be developed to predict their activity against a specific biological target, such as a protein kinase. These models are built using a training set of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound and used to derive a mathematical equation that can predict the activity of new, untested compounds.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, if its biological target is known, virtual screening could be employed to find other molecules with similar or better binding properties. This is often done by docking the compounds into the active site of the target protein and scoring their binding affinity.
Advanced Molecular Modeling Techniques
Beyond the methods described above, more advanced techniques can provide a dynamic picture of molecular behavior. Molecular dynamics (MD) simulations, for instance, can simulate the movement of a molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or a biological receptor. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can also be used to study chemical reactions or ligand binding in a complex biological environment with high accuracy.
of this compound
Computational methods serve as a bridge between molecular structure and biological activity, enabling the prediction of binding affinities and the exploration of chemical space to identify novel therapeutic agents. For purine analogs like this compound, which are known to interact with a wide range of biological targets such as kinases and G-protein coupled receptors (GPCRs), these techniques are particularly relevant.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous, physics-based computational methods used to calculate the relative binding free energy (ΔΔG) between two ligands, or between a ligand and a mutated protein. nih.govacs.org These "alchemical" transformations simulate a non-physical path from a known reference molecule to a target molecule, allowing for a precise estimation of the change in binding affinity resulting from a chemical modification. bohrium.com Such calculations are critical in the lead optimization phase of drug discovery, as they can accurately prioritize which novel compounds to synthesize and test. nih.gov
Methodology and Application to Purine Analogs
In a typical study involving a purine-based inhibitor, a high-resolution crystal structure of the target protein in complex with a reference ligand is the starting point. nih.gov The FEP or TI calculation then involves a series of molecular dynamics (MD) simulations. During these simulations, the atoms and functional groups of the reference ligand are gradually transformed into those of a new analog. By calculating the free energy change for this transformation both in the solvated state and when bound to the protein, the relative binding free energy (ΔΔG) can be determined via a thermodynamic cycle. nih.gov
For a compound like this compound, FEP or TI could be used to predict how modifications to the purine core, the imidazole ring, or the amine substituent would affect its binding affinity to a specific target, for instance, a kinase like Cyclin-Dependent Kinase 2 (CDK2) or a receptor like the Adenosine (B11128) A2A receptor. nih.govnih.gov
Illustrative Research Findings
While direct FEP/TI data for this compound is not available in the public domain, we can examine representative data from studies on analogous systems, such as inhibitors of p38 MAP kinase. thaiscience.info These studies demonstrate the power of TI in predicting the impact of subtle chemical changes on binding affinity.
| Analog Pair (Reference → Target) | Modification | Experimental ΔΔG (kcal/mol) | Calculated ΔΔG (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Inhibitor A → Inhibitor B | Addition of a methyl group | -1.5 | -1.1 | Asp168, Gly169 |
| Inhibitor A → Inhibitor C | Substitution of phenyl with pyridyl | -2.3 | -2.0 | Met109, Leu167 |
| Inhibitor B → Inhibitor D | Fluorination of phenyl ring | -0.8 | -0.6 | Lys53, Glu71 |
This representative data showcases how FEP and TI can yield quantitatively accurate predictions that correlate well with experimental findings. For this compound, such studies would elucidate the energetic contributions of specific functional groups, guiding chemists in designing modifications that enhance binding potency. The analysis often reveals the importance of specific hydrogen bonds or van der Waals interactions with key residues in the protein's binding site. nih.gov
Computational Fragment-Based Drug Design (CFBDD) is another powerful strategy for hit identification and lead generation. This approach begins by screening libraries of small, low-complexity molecules, or "fragments," to identify those that bind with low affinity to the target protein. researchgate.net These initial fragment hits, which typically have high ligand efficiency, are then optimized and grown or linked together to produce a high-affinity lead compound. sygnaturediscovery.com
Methodology and Application to Purine-like Scaffolds
For a target that binds purines, a fragment library would be computationally screened against the binding site. nih.gov This virtual screening often employs molecular docking to predict the binding pose and score the interactions of each fragment. nih.gov The most promising fragments are then typically validated experimentally using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR). zobio.com
Once validated hits are identified, computational methods are again employed to guide their evolution into more potent molecules. This can involve:
Fragment Growing: Extending the fragment by adding new functional groups to engage with nearby pockets in the binding site.
Fragment Linking: Connecting two or more fragments that bind to adjacent regions of the target.
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
Illustrative Research Findings
Fragment screening campaigns against purine-binding proteins have been successfully employed. For instance, a virtual screen against the Adenosine A2A receptor identified a number of novel, ligand-efficient antagonists. nih.gov The data generated from such a screen can be tabulated to rank fragments based on their binding affinity and efficiency.
| Fragment ID | Fragment Structure | Docking Score | Predicted Affinity (Kd, µM) | Ligand Efficiency (LE) | Key Predicted Interactions |
|---|---|---|---|---|---|
| F01 | Imidazole | -5.2 | 850 | 0.45 | H-bond with Asn253 |
| F02 | Aminopyrimidine | -5.8 | 400 | 0.41 | H-bonds with Ser277, His278 |
| F03 | Benzimidazole | -6.5 | 150 | 0.38 | π-stacking with Phe168 |
| F04 | Triazole | -4.9 | 1200 | 0.48 | H-bond with Glu169 |
This illustrative table highlights how CFBDD identifies low-molecular-weight fragments with favorable binding characteristics. The ligand efficiency (LE), which normalizes binding affinity for the size of the molecule, is a key metric in fragment-based approaches. nih.gov By starting with fragments like these, a medicinal chemistry campaign, guided by further computational analysis, could build towards a potent and selective inhibitor based on the this compound scaffold.
Lack of Preclinical Data Precludes Detailed Analysis of this compound
A thorough review of available scientific literature and chemical databases reveals a significant absence of preclinical research data for the specific chemical compound, This compound . Consequently, it is not possible to provide a detailed article on its biological activities and mechanistic hypotheses as per the requested outline. The PubChem database, a comprehensive public repository for chemical information, explicitly notes for this compound: "No literature data available for this compound". uni.lu
While the synthesis of this molecule is chemically feasible, it appears that studies detailing its effects in cancer biology, infectious diseases, or inflammatory processes have not been published in the public domain. Therefore, any discussion of its anti-proliferative effects, mechanisms of action, or efficacy against pathogens would be entirely speculative and would not meet the required standards of scientific accuracy.
To provide context on why a molecule with this structure might be of interest in medicinal chemistry, it is useful to consider the well-established biological activities of its core components: the purine and the imidazole scaffolds.
Purines, a class of nitrogenous heterocyclic compounds, are fundamental to all living organisms as components of DNA and RNA. rsc.org Their synthetic derivatives are a cornerstone of modern pharmacology. rsc.org The purine structure is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Many purine analogs have been developed as anticancer agents, often functioning by interfering with DNA synthesis or acting as kinase inhibitors. rsc.orgnih.gov
Similarly, the imidazole ring is another five-membered heterocycle that is a key component in numerous biologically active molecules, including the essential amino acid histidine. longdom.orgekb.eg Compounds containing an imidazole moiety have been shown to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govekb.egnih.govnih.govnih.govresearchgate.net
The combination of a purine and an imidazole ring into a single molecule, as seen in This compound , represents a rational drug design strategy. Researchers often create such hybrid molecules with the hypothesis that they might exhibit unique or enhanced biological activities by interacting with multiple biological targets or combining the pharmacophoric features of both parent scaffolds.
However, without specific experimental data from in vitro or in vivo studies on This compound , any claims about its potential efficacy or mechanism of action in the areas of oncology, infectious disease, or immunology would be unfounded. The generation of the requested detailed article, including data tables on research findings, is therefore not feasible.
Exploration of Biological Activities and Mechanistic Hypotheses in Preclinical Research Models
Research in Inflammatory and Immunological Processes
Modulation of Cytokine Production and Inflammatory Mediators
A thorough search of scientific databases and literature reveals no specific studies investigating the effect of 2-(1H-imidazol-1-yl)-1H-purin-6-amine on the production of cytokines or other inflammatory mediators. Research detailing its potential to modulate key signaling molecules in the inflammatory cascade, such as interleukins (ILs), tumor necrosis factor-alpha (TNF-α), or interferons (IFNs), has not been published. Consequently, there is no available data to construct a profile of its activity in this area, and no mechanistic hypotheses have been proposed regarding its potential interaction with inflammatory pathways.
Impact on Immune Cell Function in Research Models
There is currently a lack of published research on the direct impact of this compound on the function of immune cells in preclinical models. Investigations into its effects on the proliferation, differentiation, activation, or effector functions of various immune cell populations—including lymphocytes (T-cells, B-cells), macrophages, neutrophils, or dendritic cells—have not been reported in the accessible scientific literature. Therefore, its role in modulating cellular immune responses remains uncharacterized.
Research in Cardiovascular Systems
An extensive review of the literature indicates that the effects of this compound on the cardiovascular system have not been a subject of published preclinical research. While related purine (B94841) and imidazole-containing compounds have been investigated for cardiotonic or other vascular activities, no such studies have been found for this specific molecule. nih.gov
Role as a Pharmacological Tool or Probe in Biological Systems
The compound this compound has not been characterized in the scientific literature as a pharmacological tool or probe for studying biological systems. While structurally related purine derivatives can sometimes serve as antagonists or agonists for specific receptors, such as adenosine (B11128) receptors, there is no evidence to suggest this compound has been adopted for such purposes in research. uni.lu The chemical database PubChem notes a lack of literature data for this compound, underscoring its limited use in biological research to date. uni.lu
Advanced Research Methodologies for Investigating 2 1h Imidazol 1 Yl 1h Purin 6 Amine
Isotope Labeling for Mechanistic and Metabolic Pathway Elucidation
Isotope labeling is a powerful technique for tracing the metabolic fate of a compound and understanding its mechanism of action. By replacing specific atoms in 2-(1H-imidazol-1-yl)-1H-purin-6-amine with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the molecule and its metabolites within a biological system using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Detailed research findings would involve administering the isotopically labeled compound to in vitro cell cultures or in vivo models. Subsequent analysis of cell lysates, plasma, urine, and tissue samples would reveal the full spectrum of metabolic transformations the compound undergoes. This could include hydroxylation, N-dealkylation, or conjugation reactions. For instance, labeling the purine (B94841) ring with ¹³C could help determine if the core structure remains intact or is subject to metabolic cleavage.
Such studies provide critical information on the compound's stability, its major metabolites, and the enzymes responsible for its biotransformation. This knowledge is fundamental for understanding its pharmacokinetic profile and identifying potential drug-drug interactions.
Table 1: Hypothetical Isotope Labeling Strategy for this compound
| Labeled Position | Isotope | Rationale for Labeling | Analytical Technique | Expected Information |
| Purine Ring (C2, C4, C5, C6, C8) | ¹³C | To track the integrity and metabolism of the core purine scaffold. | LC-MS/MS, NMR | Identification of metabolites where the purine ring is modified or cleaved. |
| Imidazole (B134444) Ring (C2', C4', C5') | ¹³C, ¹⁵N | To investigate the stability of the imidazole substituent and its role in target binding. | LC-MS/MS | Determination if the imidazole ring is a site of metabolic modification. |
| Amine Group (N6) | ¹⁵N | To study the involvement of the exocyclic amine in enzymatic reactions or hydrogen bonding. | NMR, LC-MS/MS | Information on deamination or conjugation reactions at this position. |
Application of Advanced Spectroscopy (e.g., Cryo-EM, EPR) for Target Interaction Studies
To comprehend how this compound interacts with its biological target, likely a kinase such as PI3K, advanced spectroscopic techniques are paramount.
Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the high-resolution visualization of protein-ligand complexes in their near-native state. By flash-freezing a solution containing the target kinase and this compound, a three-dimensional structure of the bound complex can be determined. This would reveal the precise binding mode of the compound within the kinase's active site, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the interaction. Such structural insights are invaluable for structure-based drug design and for understanding the molecular basis of the compound's potency and selectivity. Recent cryo-EM studies on PI3Kα have provided detailed views of inhibitor binding, setting a precedent for this type of investigation.
Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique that can provide information about the electronic structure and environment of paramagnetic centers. While this compound itself is not paramagnetic, EPR can be employed through spin-labeling. A stable nitroxide spin label could be introduced at a specific position on the compound or the target protein. Changes in the EPR spectrum upon binding would provide information about the conformational changes in both the ligand and the protein, the dynamics of the binding event, and the local environment of the spin label.
Table 2: Prospective Spectroscopic Data for Target Interaction Analysis
| Spectroscopic Technique | Sample | Potential Data Output | Interpretation |
| Cryo-Electron Microscopy (Cryo-EM) | PI3Kδ in complex with this compound | 3D density map at ~3 Å resolution | Atomic model of the binding pocket, identification of key amino acid residues involved in binding, rationalization of selectivity. |
| Electron Paramagnetic Resonance (EPR) | Spin-labeled this compound + PI3Kδ | Changes in spectral lineshape and hyperfine coupling constants | Information on ligand mobility in the binding site, conformational changes upon binding, and the polarity of the binding pocket. |
High-Resolution Microscopy for Cellular Localization and Dynamics
Understanding where a drug candidate localizes within a cell is crucial for its efficacy and for identifying potential off-target effects. High-resolution fluorescence microscopy techniques, such as confocal microscopy and super-resolution microscopy (e.g., STED, PALM/STORM), can visualize the subcellular distribution of this compound.
To enable visualization, the compound would need to be tagged with a fluorescent probe, or alternatively, its cellular target could be fluorescently labeled. For instance, if the compound targets PI3K, which is often localized to the plasma membrane and endomembranes, high-resolution microscopy could confirm the co-localization of a fluorescently tagged version of the compound with a fluorescently labeled PI3K or with markers for specific cellular compartments. These studies can provide dynamic information about how long the compound resides in specific organelles and how its localization might change in response to cellular signaling events.
Gene Editing Technologies (e.g., CRISPR-Cas9) for Target Validation and Functional Genomics
CRISPR-Cas9 technology offers a powerful platform for validating the biological target of a compound and for exploring the functional consequences of its inhibition.
Target Validation: To confirm that a specific kinase, such as PI3Kδ, is indeed the target of this compound, CRISPR-Cas9 can be used to create a knockout cell line that lacks the gene encoding for this kinase. If the compound's cellular effects are diminished or absent in the knockout cells compared to wild-type cells, it provides strong evidence that the kinase is the primary target.
Functional Genomics: Genome-wide CRISPR screens can be performed to identify genes that, when knocked out, confer resistance or sensitivity to this compound. This can uncover novel mechanisms of action, identify potential resistance pathways, and suggest rational combination therapies. For example, a CRISPR screen might reveal that loss of a particular signaling protein downstream of PI3K renders the cells resistant to the compound.
Table 3: Application of CRISPR-Cas9 in the Study of this compound
| CRISPR-Cas9 Application | Experimental Setup | Expected Outcome | Significance |
| Target Validation | Compare the phenotypic response (e.g., apoptosis, proliferation) to the compound in wild-type vs. PI3Kδ knockout cancer cells. | Reduced or abolished cellular response in knockout cells. | Confirms PI3Kδ as the primary target responsible for the compound's activity. |
| Resistance Mechanism Screening | Perform a genome-wide CRISPR knockout screen in cancer cells treated with the compound to identify genes whose loss confers resistance. | Identification of genes in parallel or downstream signaling pathways that can compensate for PI3Kδ inhibition. | Provides insights into potential mechanisms of drug resistance and informs the development of strategies to overcome it. |
| Synthetic Lethality Screening | Perform a CRISPR knockout screen to identify genes that are essential for cell survival only in the presence of the compound. | Discovery of genes that, when inhibited, synergize with the compound to kill cancer cells. | Identifies potential targets for combination therapies to enhance efficacy. |
Development of Bioprobes for In Vivo Imaging and Target Occupancy Studies
To translate in vitro findings to a whole-organism context, the development of specialized bioprobes derived from this compound is essential. These probes can be used for in vivo imaging and to measure target engagement in living animals.
In Vivo Imaging Probes: The compound can be modified to incorporate a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) for Positron Emission Tomography (PET) imaging. A successful PET tracer based on this scaffold would allow for the non-invasive visualization of the drug's distribution in the body, its accumulation in tumors, and its binding to the target kinase in real-time. This provides invaluable pharmacokinetic and pharmacodynamic data.
Target Occupancy Probes: A probe can be designed to quantify the extent to which the compound is bound to its target in cells or tissues. This can be achieved using techniques like Bioluminescence Resonance Energy Transfer (BRET) or by developing a competitive binding assay with a fluorescent or radiolabeled version of the compound. Measuring target occupancy is critical for establishing a relationship between the dose of the compound administered and the degree of target inhibition, which is a key parameter in determining the therapeutic window.
Future Research Directions and Challenges in the Study of 2 1h Imidazol 1 Yl 1h Purin 6 Amine
Identification of Novel and Unanticipated Biological Targets
A primary avenue for future research lies in the comprehensive identification of the biological targets of 2-(1H-imidazol-1-yl)-1H-purin-6-amine. Purine (B94841) analogs are known to interact with a wide range of biological molecules, including enzymes and receptors central to cellular signaling. researchgate.net
Key Research Objectives:
Broad-Based Screening: Initial efforts should involve unbiased, high-throughput screening against diverse panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes involved in metabolic pathways. Purine analogues are well-established inhibitors of protein kinases, and given this compound's structure, a focus on the human kinome is a logical starting point. nih.gov
Chemoproteomics Approaches: Advanced chemical proteomics techniques can be employed to identify direct binding partners of the compound in a cellular context. This can reveal targets that might not be predicted by its structural similarity to known ligands.
Phenotypic Screening and Target Deconvolution: Phenotypic screens on various cancer cell lines or other disease models can uncover unexpected biological activities. fredhutch.org Subsequent target deconvolution efforts, using techniques like thermal proteome profiling or genetic approaches (e.g., CRISPR/Cas9 screening), can then identify the molecular targets responsible for the observed phenotype.
The challenge in this area is the potential for polypharmacology, where the compound interacts with multiple targets. plos.orgnih.gov While this can be advantageous for treating complex diseases, it complicates the process of elucidating the primary mechanism of action.
Development of Highly Selective and Potent Analogs for Specific Research Applications
Once initial biological targets are identified, the next logical step is the development of analogs with improved potency and selectivity. This is crucial for creating tool compounds for basic research and for developing potential therapeutic agents with minimal off-target effects.
Strategies for Analog Development:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core is necessary. This involves synthesizing derivatives with modifications at various positions of the purine and imidazole (B134444) rings to understand how these changes affect binding affinity and selectivity for the target(s) of interest. nih.govnih.gov
Structure-Based Drug Design: If the three-dimensional structure of the target protein in complex with the parent compound can be determined (e.g., through X-ray crystallography or cryo-electron microscopy), this information can guide the rational design of more potent and selective analogs. nih.gov
Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding modes of virtual analogs and prioritize their synthesis. nih.gov
A significant challenge will be achieving high selectivity, especially if the target is a member of a large and highly conserved protein family like the kinases.
Integration with Systems Biology and Network Pharmacology Approaches
To understand the broader biological impact of this compound and its analogs, it is essential to move beyond a single-target perspective and adopt a systems-level view.
Integrative Approaches:
-Omics Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics experiments following treatment with the compound can provide a comprehensive picture of its effects on cellular function. This can help to identify biomarkers of response and to uncover mechanisms of resistance.
Dynamic Modeling: Mathematical modeling of the perturbed biological networks can help to predict the cellular response to the compound over time and under different conditions.
The main challenge in this area is the complexity of the biological systems and the large datasets generated by -omics technologies, which require sophisticated computational tools for analysis and interpretation.
Addressing Gaps in Understanding the Compound's Full Biological Scope
Despite the potential suggested by its chemical structure, there are significant gaps in our knowledge of the full range of biological activities of this compound.
Key Knowledge Gaps to Address:
Cellular Uptake and Distribution: Understanding how the compound enters cells and where it localizes is fundamental to interpreting its biological activity.
Metabolic Stability: The metabolic fate of the compound within the cell and in whole organisms needs to be investigated to understand its bioavailability and potential for generating active or inactive metabolites.
Broad Biological Profiling: Beyond a primary target class like kinases, the compound should be evaluated for other potential activities, such as effects on nucleic acid metabolism, which is a common target for purine analogs. nih.govtaylorandfrancis.comwikipedia.org
Overcoming these knowledge gaps will require a multidisciplinary approach, combining techniques from cell biology, biochemistry, and analytical chemistry.
Leveraging Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and can be powerfully applied to the study of this compound. mdpi.comsciety.org
Applications of AI and ML:
Target Prediction: ML models trained on large datasets of compound-target interactions can be used to predict the most likely biological targets of this compound. nih.govresearchgate.net
De Novo Design: Generative AI models can design novel analogs with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles.
Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for the parent compound and its analogs, accelerating the design-make-test-analyze cycle. researchgate.netpreprints.org
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the activity of virtual compounds, helping to prioritize synthetic efforts. nih.gov
The primary challenges in this domain include the need for large, high-quality datasets for training the AI/ML models and the "black box" nature of some algorithms, which can make it difficult to interpret their predictions from a chemical intuition standpoint. mdpi.com
常见问题
Q. What statistical methods are recommended for analyzing dose-response data in biological studies?
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
